
4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide
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Overview
Description
4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a benzenesulfonyl group and a 6-fluoro-1,3-benzothiazol-2-yl moiety attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide typically involves the following steps:
Formation of the Benzothiazole Moiety: The 6-fluoro-1,3-benzothiazole is synthesized through the cyclization of 2-aminothiophenol with a fluorinated aromatic aldehyde under acidic conditions.
Attachment of the Butanamide Backbone: The benzothiazole derivative is then reacted with a butanoyl chloride in the presence of a base such as triethylamine to form the butanamide intermediate.
Introduction of the Benzenesulfonyl Group: Finally, the butanamide intermediate is treated with benzenesulfonyl chloride in the presence of a base to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring or the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium hydride (NaH), potassium carbonate (K2CO3)
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Thiols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Medicinal Chemistry Applications
The compound is primarily investigated for its antimicrobial , antifungal , and anticancer properties. Its unique structure, incorporating a fluorinated benzothiazole moiety, contributes to its biological activity.
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains and fungi. Studies have shown its effectiveness in inhibiting the growth of pathogens, making it a candidate for developing new antibiotics.
Anticancer Potential
In vitro studies indicate that 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide can inhibit cancer cell proliferation. The mechanism involves the modulation of specific pathways that lead to apoptosis in cancer cells.
Biological Studies
The compound has been utilized in various biological studies focusing on enzyme inhibition and protein interactions.
Enzyme Inhibition
One notable application is its role as an inhibitor of 11β-hydroxysteroid dehydrogenase type 1 (11βHSD1) . This enzyme plays a crucial role in glucocorticoid metabolism, and its inhibition can have therapeutic implications for metabolic disorders such as obesity and type 2 diabetes.
Case Studies and Experimental Data
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy: A study evaluated the compound's effectiveness against various bacterial strains, showing promising results in inhibiting growth.
- Enzyme Inhibition Studies: Research demonstrated the compound's ability to inhibit 11βHSD1 activity, indicating potential applications in managing conditions associated with glucocorticoid excess.
- Anticancer Activity: In vitro tests revealed that the compound could induce apoptosis in cancer cell lines, suggesting its potential as an anticancer agent.
Mechanism of Action
The mechanism of action of 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-(benzenesulfonyl)-N-(1,3-benzothiazol-2-yl)butanamide: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
4-(benzenesulfonyl)-N-(6-chloro-1,3-benzothiazol-2-yl)butanamide: Contains a chlorine atom instead of fluorine, leading to different chemical and biological properties.
4-(benzenesulfonyl)-N-(6-methyl-1,3-benzothiazol-2-yl)butanamide: The presence of a methyl group can influence the compound’s steric and electronic characteristics.
Uniqueness
The presence of the 6-fluoro-1,3-benzothiazol-2-yl moiety in 4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it a valuable compound for research and development in various scientific fields.
Biological Activity
4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure consists of a butanamide backbone linked to a benzothiazole moiety and a benzenesulfonyl group. Its molecular formula is C14H11FN2O4S, and it has a molecular weight of approximately 386.43 g/mol. The presence of fluorine and sulfonyl groups enhances its reactivity and interaction with biological targets.
Anticancer Properties
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Research has shown that derivatives of benzothiazole can inhibit the growth of various cancer cell lines, including colorectal (SW480, HCT116) and breast cancer (MCF-7) cells. The compound has demonstrated IC50 values as low as 0.12 μM against HCT116 cells, indicating potent activity compared to standard chemotherapeutics like 5-FU .
- Mechanism of Action : The anticancer effects are primarily attributed to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the Wnt/β-catenin pathway. This inhibition leads to decreased expression of proliferation markers like Ki67 in xenograft models .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Bacterial and Fungal Inhibition : Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The mechanism often involves disrupting cellular processes in pathogens, making it a candidate for new antibiotic development .
Synthesis Methods
The synthesis of this compound typically follows a multi-step process:
- Starting Materials : The synthesis begins with 2-amino benzothiazole and appropriate acylating agents.
- Reaction Conditions : The reaction is conducted in organic solvents (e.g., dichloromethane) at ambient temperatures using bases such as triethylamine to facilitate the acylation process.
- Purification : The resulting product is purified through recrystallization or chromatography techniques to yield the final compound with high purity.
Research Findings
A variety of studies have explored the biological activity and potential therapeutic applications of this compound:
Case Studies
Several case studies have been documented regarding the efficacy of related compounds in clinical settings:
- Colorectal Cancer Treatment : A clinical trial involving a benzothiazole derivative showed improved patient outcomes when combined with standard chemotherapy, demonstrating enhanced efficacy against resistant cancer types .
- Antimicrobial Applications : A study on a related compound indicated significant reduction in infection rates in animal models treated with the benzothiazole derivative, supporting its potential use as an antibiotic agent.
Properties
IUPAC Name |
4-(benzenesulfonyl)-N-(6-fluoro-1,3-benzothiazol-2-yl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN2O3S2/c18-12-8-9-14-15(11-12)24-17(19-14)20-16(21)7-4-10-25(22,23)13-5-2-1-3-6-13/h1-3,5-6,8-9,11H,4,7,10H2,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNKHEQPNNKUGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=NC3=C(S2)C=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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